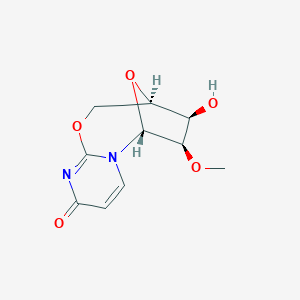

2'-O-Methyl-2,5'-anhydrouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

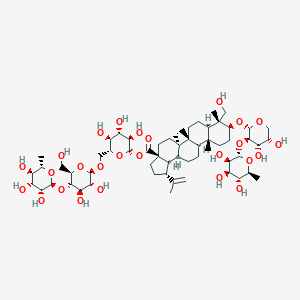

2’-O-Methyl-2,5’-anhydrouridine is a crucial compound extensively utilized in the research and development of drugs targeting RNA-based diseases, such as cancer, viral infections, and genetic disorders . It is a protected nucleoside with a molecular formula of C10H12N2O5 and a molecular weight of 240.21 .

Synthesis Analysis

The synthesis of 2’-O-Methyl-2,5’-anhydrouridine derivatives has been described in several studies . For instance, one study describes the synthesis of several 2’-O-methyl/2’-O-MOE-L-nucleoside pyrimidine derivatives and their incorporation into G-rich oligonucleotides .Molecular Structure Analysis

The molecular structure of 2’-O-Methyl-2,5’-anhydrouridine includes a ribose sugar moiety and a nucleobase . The InChI key is SNEKINQEWXDGCE-ZOQUXTDFSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-O-Methyl-2,5’-anhydrouridine include a boiling point of 408.0±55.0°C at 760 mmHg and a density of 1.75±0.1 g/cm3 .Future Directions

The future directions of 2’-O-Methyl-2,5’-anhydrouridine research could involve further exploration of its role in the treatment of RNA-based diseases. One study suggests that 2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states, which could have implications for the development of new therapeutic strategies .

properties

IUPAC Name |

(1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEKINQEWXDGCE-ZOQUXTDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C2COC3=NC(=O)C=CN3C1O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)